molecular formula C19H16N4O3S B2545292 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-58-4

3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2545292
CAS RN: 396720-58-4
M. Wt: 380.42
InChI Key: JLFCRECWZHEFNV-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds that share structural motifs such as benzothiazole and nitrobenzamide functionalities.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of benzamide derivatives with various substituents, which can significantly influence the properties of the resulting molecules. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that similar synthetic strategies could be employed for the synthesis of this compound, potentially involving the formation of amide bonds and the introduction of nitro groups.

Molecular Structure Analysis

The molecular structure of compounds with nitro and benzothiazole groups has been shown to influence their solid-state arrangement and properties. For example, the positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide leads to different crystal systems and space groups, which are determined by the steric hindrance and planarity of the molecules . The molecular structure of this compound would likely exhibit similar considerations, with the nitro group and the thienopyrazole moiety influencing the overall geometry and solid-state behavior.

Chemical Reactions Analysis

The reactivity of such compounds can involve isomerization processes, as seen in the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles under certain conditions . This indicates that the compound may also undergo isomerization or other chemical reactions influenced by the presence of electron-withdrawing nitro groups and the specific arrangement of the benzothiazole and pyrazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with nitro substituents are affected by intermolecular interactions such as hydrogen bonding and π-π interactions. These interactions are crucial for the stability of the crystal packing and can influence the absorption and fluorescence properties of the compounds . The compound this compound would likely display similar properties, with its physical characteristics being determined by its molecular structure and the nature of its intermolecular forces.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been synthesized and evaluated for their biological activities. For instance, benzothiazole derivatives have been designed, synthesized, and shown to exhibit potent antitumor activities. These derivatives were evaluated for their selective cytotoxicity against tumorigenic cell lines, demonstrating significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, the synthesis and antihypertensive activity of novel benzamido-substituted thieno[3,2-b]pyrans as potassium channel activators indicate the chemical diversity and potential therapeutic applications of these compounds (Sanfilippo et al., 1993).

Structural Characterization and Analysis

Structural characterization and analysis play a crucial role in understanding the properties and applications of these compounds. For instance, the synthesis, spectral characterization, and X-ray crystal structure studies of pyrazole derivatives provide valuable insights into their molecular geometries, stabilizing interactions, and potential for further modification (Kumara et al., 2018). Such detailed analyses facilitate the exploration of these compounds' applications in various scientific and therapeutic fields.

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-5-7-14(8-6-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-3-2-4-15(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFCRECWZHEFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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